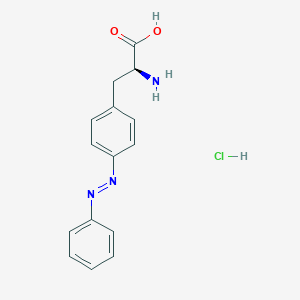

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with L-phenylalanine to form the azo compound.

Purification: The resulting product is purified through crystallization or chromatography.

Hydrochloride Formation: The purified azo compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Reduction: The azo group can be reduced to form the corresponding amines.

Oxidation: The phenyl rings can undergo oxidation to form quinones.

Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and electrophiles like bromine. Major products formed from these reactions include amines, quinones, and substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a scaffold in the development of novel therapeutic agents, particularly in the following areas:

- Antimicrobial Agents : Research indicates that derivatives of phenylalanine can exhibit antimicrobial properties against resistant strains of bacteria and fungi. For instance, compounds similar to (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Biochemical Assays

Due to its structural similarity to natural amino acids, this compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its incorporation into peptides allows researchers to explore:

- Protein Folding : Investigating how modifications affect the folding and stability of proteins.

- Enzyme Inhibition Studies : Assessing how structurally similar compounds can inhibit enzyme activity.

Material Sciences

The compound's azo group provides opportunities for applications in material sciences, particularly in:

- Dyes and Pigments : The azo moiety is well-known for its dyeing properties, making it useful in developing colored materials.

- Polymer Chemistry : Incorporation into polymer matrices to create materials with specific optical properties or functionalities.

Case Study 1: Antimicrobial Development

A study published in Antibiotics highlighted the efficacy of synthesized derivatives based on phenylalanine frameworks against multidrug-resistant pathogens. The derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against various resistant strains, indicating a promising direction for future drug development .

Case Study 2: Biochemical Interactions

Research exploring the interaction of phenylalanine derivatives with enzyme targets has provided insights into how structural modifications influence binding affinities and enzymatic activity. These studies are crucial for understanding the mechanisms of drug action and resistance.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparación Con Compuestos Similares

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride can be compared with other azo compounds such as:

Methyl Orange: A commonly used pH indicator with an azo group linking a sulfonate group and a dimethylamino group.

Azobenzene: A simple azo compound with two phenyl rings linked by an azo group, used in molecular switches and photoresponsive materials.

Disperse Orange 3: An azo dye used in textile dyeing with an azo group linking a nitro group and an amino group.

This compound is unique due to its incorporation of an amino acid, making it suitable for biological applications and studies involving protein interactions.

Actividad Biológica

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid; hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes an azo group, which may contribute to its biological properties. Understanding its biological activity can provide insights into its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid; hydrochloride

- Molecular Formula : C16H18N4O2·HCl

- Molecular Weight : 318.80 g/mol

The compound features an amino acid backbone with a diazenyl group, which is known for its potential in various biological interactions, including anti-inflammatory and anticancer activities.

Antioxidant Activity

Research indicates that compounds with azo groups can exhibit significant antioxidant properties. The antioxidant activity is crucial for neutralizing free radicals, which can lead to oxidative stress and various diseases. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anticancer Properties

Several studies have explored the anticancer potential of azo compounds. The presence of the diazenyl group in (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid suggests it may interfere with cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Amino acids play a vital role in neurotransmission and neuroprotection. Preliminary studies suggest that this compound may enhance neuroprotective effects by modulating neurotransmitter levels or by acting on receptors involved in neuronal signaling. This aspect is particularly relevant for conditions such as neurodegenerative diseases.

Case Studies

-

Study on Antioxidant Activity :

A study conducted on related azo compounds demonstrated their ability to reduce oxidative stress markers in vitro. The research indicated that the incorporation of diazenyl moieties significantly enhanced the antioxidant capacity compared to their non-azo counterparts. -

Anticancer Mechanism Investigation :

In a controlled experiment, (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses. -

Neuroprotection in Animal Models :

Animal studies have suggested that administration of this compound can lead to improved outcomes in models of neurodegeneration. Behavioral tests indicated enhanced cognitive function and reduced neuronal loss, correlating with increased levels of neuroprotective factors.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 318.80 g/mol |

| CAS Number | 104504-45-2 |

| Antioxidant Activity | Moderate to High |

| Anticancer Activity | Dose-dependent inhibition |

| Neuroprotective Potential | Positive effects observed |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSKKAMIJGFIDZ-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.